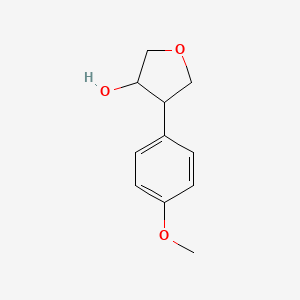
2-(2,2-Dimethylpent-4-EN-1-YL)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H17NO2. It is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs under solventless conditions, making it an environmentally friendly process . The reaction conditions often include simple heating and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different properties and applications depending on their chemical structure .
Scientific Research Applications
2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, which is involved in various neurological processes . The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione include other isoindoline derivatives such as:
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Known for its potential use in treating diseases related to TNF-α activity.
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: Studied for its potential as an acetylcholinesterase inhibitor.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets such as the dopamine receptor D2. This specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(2,2-dimethylpent-4-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO2/c1-4-9-15(2,3)10-16-13(17)11-7-5-6-8-12(11)14(16)18/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
CLJVUWRWJZJMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)


![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)






